Isooctyl diphenyl phosphite Isooctyl diphenyl phosphite
Brand Name: Vulcanchem
CAS No.: 1195562-89-0
VCID: VC13433917
InChI: InChI=1S/C20H27O3P/c1-18(2)12-6-5-11-17-21-24(22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3
SMILES: CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2
Molecular Formula: C20H27O3P
Molecular Weight: 346.4 g/mol

Isooctyl diphenyl phosphite

CAS No.: 1195562-89-0

Cat. No.: VC13433917

Molecular Formula: C20H27O3P

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Isooctyl diphenyl phosphite - 1195562-89-0

Specification

CAS No. 1195562-89-0
Molecular Formula C20H27O3P
Molecular Weight 346.4 g/mol
IUPAC Name 6-methylheptyl diphenyl phosphite
Standard InChI InChI=1S/C20H27O3P/c1-18(2)12-6-5-11-17-21-24(22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3
Standard InChI Key YEQHNTCMAVPEKP-UHFFFAOYSA-N
SMILES CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2
Canonical SMILES CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Isooctyl diphenyl phosphite, systematically named 6-methylheptyl diphenyl phosphite, is a phosphorous acid ester derivative. Its molecular structure features a central phosphorus atom bonded to two phenyl groups and an isooctyl chain, conferring both hydrophobic and stabilizing properties . Key identifiers include:

  • CAS Registry Number: 26401-27-4

  • Molecular Formula: C20H27O3P\text{C}_{20}\text{H}_{27}\text{O}_3\text{P}

  • Molecular Weight: 346.4 g/mol

  • Synonyms: Antioxidant DPIOP, Diphenyl isooctyl phosphite, Phosphorous acid 6-methylheptyldiphenyl ester .

The compound’s exact mass (346.17000 g/mol) and logP value (6.60430) underscore its lipophilic nature, facilitating compatibility with polymeric matrices .

Physicochemical Properties

Isooctyl diphenyl phosphite exhibits distinct physical and chemical traits critical for industrial applications:

PropertyValueConditions
Boiling Point389.9°C760 mmHg
Flash Point234.1°C-
Density1.035 g/cm³29°C
Vapor Pressure0 mmHg25°C
SolubilityInsoluble in water-

These properties enable its use in high-temperature processes, such as polymer extrusion and molding, where thermal degradation resistance is paramount . The compound’s low volatility ensures minimal loss during processing, while its high flash point enhances safety in handling .

Synthesis and Industrial Production

While detailed synthetic routes are often proprietary, generalized methods involve:

  • Esterification: Phenol and isooctanol react at 120–140°C under catalytic conditions, with water removal driving the reaction.

  • Phosphorylation: The ester intermediate reacts with phosphorous acid at 80–90°C for 2–3 hours.

Industrial-scale production emphasizes purity control, with post-synthesis steps including sodium carbonate washing, phase separation, and vacuum distillation. Despite similarities to triphenyl phosphite synthesis , isooctyl diphenyl phosphite’s isooctyl group necessitates tailored stoichiometry and temperature regimes to avoid side reactions.

Industrial Applications

Polymer Stabilization

The compound acts as a secondary antioxidant in polyvinyl chloride (PVC), acrylonitrile butadiene styrene (ABS), and polycarbonates, scavenging free radicals and preventing oxidative chain scission . Its efficacy in maintaining color stability under UV exposure makes it invaluable in automotive interiors and outdoor coatings .

Lubricant Additives

In synthetic lubricants, isooctyl diphenyl phosphite reduces wear and inhibits oxidation at elevated temperatures, extending machinery lifespan.

Flame Retardancy

While less common than phosphate esters, its derivatives are explored as halogen-free flame retardants in textiles and electronics, leveraging phosphorus’s char-forming capability .

Environmental and Health Considerations

Ecotoxicology

Analogous alkyl/aryl phosphites, such as isodecyl diphenyl phosphate, exhibit moderate aquatic toxicity (EC₅₀: 1–10 mg/L for algae) . Isooctyl diphenyl phosphite’s logP of 6.6 suggests bioaccumulation potential, though experimental data remain sparse .

Human Health

Safety data sheets for related phosphites highlight risks of skin corrosion (Category 1) and respiratory irritation (Category 3) . Chronic exposure studies on triphenyl phosphate (TPHP), a structural analog, reveal endocrine-disrupting effects at 40 mg/kg/day in rodents .

Market Trends and Future Outlook

The global isooctyl diphenyl phosphite market is projected to grow at a CAGR of 5.2% from 2025 to 2033, driven by PVC demand in construction and automotive sectors . Asia Pacific dominates production, with China accounting for 45% of capacity . Innovations focus on bio-based alternatives to mitigate environmental impact, though cost barriers persist .

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